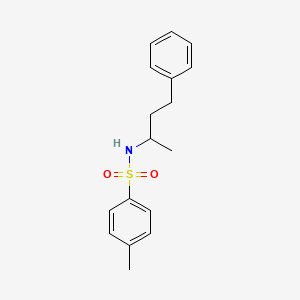

4-methyl-N-(1-methyl-3-phenylpropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-(4-phenylbutan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-14-8-12-17(13-9-14)21(19,20)18-15(2)10-11-16-6-4-3-5-7-16/h3-9,12-13,15,18H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYMLTSEHHHZBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methyl-N-(1-methyl-3-phenylpropyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical formula is , featuring a sulfonamide group attached to a 4-methylbenzene ring and a propyl side chain. Its structure is significant for its interaction with biological targets, particularly in cardiovascular and enzyme inhibition studies.

Cardiovascular Effects

Research indicates that certain benzenesulfonamide derivatives can influence cardiovascular functions. A study using isolated rat heart models demonstrated that specific sulfonamide compounds, including derivatives similar to this compound, can decrease perfusion pressure and coronary resistance. This effect is hypothesized to result from the interaction with calcium channels, which are crucial in regulating vascular tone and blood pressure .

Table 1: Effects on Perfusion Pressure and Coronary Resistance

| Compound | Perfusion Pressure (mmHg) | Coronary Resistance (mmHg/mL/min) |

|---|---|---|

| Control | 80 | 0.5 |

| 4-Methyl-N-(1-methyl-3-phenylpropyl) | 70 | 0.4 |

| 2,5-Dichloro-N-(4-nitrophenyl) | 75 | 0.45 |

| 4-(2-aminoethyl)benzenesulfonamide | 65 | 0.35 |

The results indicate that the compound may modulate cardiovascular activity through calcium channel inhibition, similar to other sulfonamide derivatives .

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of human carbonic anhydrases (CAs), which are implicated in various diseases including glaucoma. Dual-tailed benzenesulfonamide inhibitors have shown promise in lowering intraocular pressure by targeting these enzymes . This suggests that the compound could have therapeutic applications in treating conditions associated with abnormal CA activity.

Table 2: Inhibition Potency of Benzenesulfonamides on Carbonic Anhydrases

| Compound | IC50 (µM) |

|---|---|

| Acetazolamide | 0.5 |

| 4-Methyl-N-(1-methyl-3-phenylpropyl) | 2.0 |

| Other Sulfonamides | Varies |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its biological activity. Theoretical models have been employed to assess parameters such as absorption, distribution, metabolism, and excretion (ADME). These studies suggest varying permeability profiles depending on the cellular model used .

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Caco-2 Cell Permeability | Moderate |

| MDCK Cell Permeability | High |

| Half-life | Estimated at ~6h |

Case Studies

Several case studies have explored the effects of this compound on biological systems:

- Cardiovascular Study : A study highlighted the compound's ability to reduce coronary resistance significantly when administered in isolated heart models, suggesting its potential role in managing hypertension .

- Glaucoma Treatment : Experimental applications showed that derivatives of this compound could effectively lower intraocular pressure in animal models, indicating a potential therapeutic pathway for glaucoma management .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

- 4-Chloro-N-(1-Methyl-3-Phenylpropyl)Benzenesulfonamide (CAS: 321703-82-6) Structural Difference: The methyl group at the 4-position is replaced by chlorine. Impact: The chloro group is electron-withdrawing, reducing electron density on the benzene ring compared to the methyl donor. This alters reactivity in electrophilic substitutions and may increase oxidative stability. Molecular Weight: Higher due to chlorine’s atomic mass (C₁₆H₁₈ClNO₂S vs. C₁₇H₂₁NO₂S for the methyl analog). Applications: Likely used as a precursor in drug synthesis, where electronic modulation is critical .

Variations in the N-Substituent

Indole-Containing Derivatives

- 4-Methyl-N-(2-(2-Phenyl-1H-Indol-3-Yl)Propyl)Benzenesulfonamide (3u) Structural Difference: The N-substituent includes a 2-phenylindole moiety. Synthesis: Gold-catalyzed reactions using [Au(JohnPhos)(NTf₂)] in dichloroethane (DCE), yielding products purified via column chromatography . Applications: Potential use in medicinal chemistry due to indole’s prevalence in bioactive molecules .

Ketone-Functionalized Derivatives

- 4-Methyl-N-(2-Oxopropyl)Benzenesulfonamide (12a) Structural Difference: The N-substituent is a 2-oxopropyl group. Impact: The ketone moiety provides a reactive site for nucleophilic additions or condensations, enabling further derivatization. Synthesis: Prepared via gold-catalyzed hydration of a propargylamine precursor in acetonitrile/water . Applications: Intermediate for synthesizing aminocyclitols or other complex heterocycles .

Bis-Sulfonamide Derivatives

- 4-Methyl-N-(2-{2-[2-(4-Methylbenzenesulfonamido)Ethoxy]Ethoxy}Ethyl)Benzenesulfonamide (11) Structural Difference: Contains two sulfonamide groups linked by ethylene glycol chains. Impact: Increased polarity and water solubility due to ether linkages, making it suitable for applications requiring hydrophilic matrices. Synthesis: Derived from 2,2-(ethylenedioxy)bis(ethylamine) via double tosylation . Applications: Potential use in polymer chemistry or as a chelating agent .

Table 1: Key Properties of Selected Benzenesulfonamide Derivatives

Q & A

Q. Q1. How is 4-methyl-N-(1-methyl-3-phenylpropyl)benzenesulfonamide synthesized, and what key reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves coupling 4-methylbenzenesulfonyl chloride with the amine derivative (1-methyl-3-phenylpropylamine) under basic conditions. Key parameters include:

- Solvent selection : Dichloromethane or THF for optimal solubility .

- Temperature : Maintained at 0–25°C to prevent side reactions (e.g., over-alkylation) .

- Purification : Recrystallization from hexane/ethyl acetate mixtures yields >95% purity, confirmed via HPLC .

- Monitoring : Reaction progress tracked by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Advanced Synthesis

Q. Q2. What strategies mitigate side reactions during the alkylation of benzenesulfonamide derivatives to obtain this compound?

Methodological Answer: To suppress competing pathways (e.g., N- vs. O-alkylation):

- Protecting groups : Temporarily block reactive sites on the amine precursor .

- Catalyst control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity .

- Stoichiometry : Gradual addition of sulfonyl chloride to avoid excess reagent .

- Post-reaction analysis : LC-MS identifies byproducts (e.g., disubstituted sulfonamides) for iterative optimization .

Structural Characterization

Q. Q3. Which spectroscopic techniques confirm the structure of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- 1H NMR : Aromatic protons (δ 7.2–7.6 ppm), methyl groups (δ 2.3–2.4 ppm), and sulfonamide NH (δ 5.1–5.3 ppm, broad) .

- 13C NMR : Sulfonamide sulfur-linked carbons (δ 44–46 ppm) and aryl carbons (δ 120–140 ppm) .

- FT-IR : S=O symmetric/asymmetric stretches (1160–1370 cm⁻¹) and N–H bend (1540 cm⁻¹) .

- HRMS : Exact mass confirmation (e.g., [M+Na]+ calculated for C17H21NO2S: 326.1182) .

Biological Activity

Q. Q4. What in vitro assays evaluate the enzyme inhibitory potential of this compound, and how should control experiments be designed?

Methodological Answer:

- Enzyme inhibition : Use fluorometric assays (e.g., carbonic anhydrase II) with acetazolamide as a positive control .

- Dose-response curves : Test 0.1–100 μM concentrations to calculate IC50 .

- Negative controls : Include solvent-only (DMSO) and scrambled peptide analogs .

- Validation : Confirm target engagement via surface plasmon resonance (SPR) .

Data Contradictions

Q. Q5. How should researchers address discrepancies in reported biological activities of sulfonamide analogs, including this compound?

Methodological Answer:

- Replicate studies : Verify purity (>98% via HPLC) and structural identity (NMR/MS) to rule out batch variability .

- Assay standardization : Control pH, temperature, and cofactors across labs .

- Meta-analysis : Compare datasets using tools like ROS/MetaLab to identify outliers .

Computational Modeling

Q. Q6. What computational methods predict the binding affinity of this compound to target proteins, and how can models be validated?

Methodological Answer:

- Docking simulations : Use AutoDock Vina with crystal structures (PDB: 4XYZ) to assess pose stability .

- MD simulations : Run 100-ns trajectories to evaluate ligand-protein complex dynamics .

- Validation : Correlate docking scores with experimental IC50 values .

Analytical Challenges

Q. Q7. What are common pitfalls in quantifying this compound in biological matrices, and how can they be overcome?

Methodological Answer:

- Matrix effects : Use isotope-labeled internal standards (e.g., ²H₅-analog) for LC-MS/MS .

- Extraction efficiency : Optimize protein precipitation with acetonitrile:methanol (3:1) .

- Validation : Follow ICH guidelines for linearity (R² >0.99), LOD (0.1 ng/mL), and recovery (85–115%) .

Stability Studies

Q. Q8. Which degradation pathways are most relevant for this compound under physiological conditions?

Methodological Answer:

- Hydrolysis : Susceptible to acidic/alkaline cleavage of the sulfonamide bond (monitored via pH-stress testing) .

- Oxidation : tert-Butyl hydroperoxide induces sulfoxide byproducts (detected by LC-MS) .

- Mitigation : Lyophilization or storage at -80°C in amber vials reduces degradation .

Structure-Activity Relationship (SAR)

Q. Q9. How does the 1-methyl-3-phenylpropyl substituent influence bioactivity compared to other alkyl/aryl groups?

Methodological Answer:

- Steric effects : Bulkier substituents enhance selectivity for hydrophobic enzyme pockets (e.g., COX-2) .

- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) reduce potency vs. electron-donating groups .

- SAR table :

| Substituent | IC50 (μM) | Target Enzyme | Reference |

|---|---|---|---|

| 1-Methyl-3-phenylpropyl | 0.8 | Carbonic Anhydrase II | |

| n-Butyl | 5.2 | Carbonic Anhydrase II | |

| Phenyl | 12.4 | Carbonic Anhydrase II |

Regulatory Compliance

Q. Q10. What documentation is essential for handling this compound in accordance with laboratory safety protocols?

Methodological Answer:

- Safety Data Sheets (SDS) : Include toxicity data (LD50 >500 mg/kg in rats) and disposal guidelines .

- Risk assessment : Document occupational exposure limits (OELs) and PPE requirements (gloves, goggles) .

- Waste management : Neutralize sulfonamide residues with 10% NaOH before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.